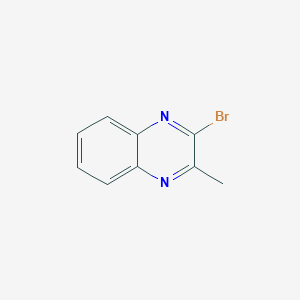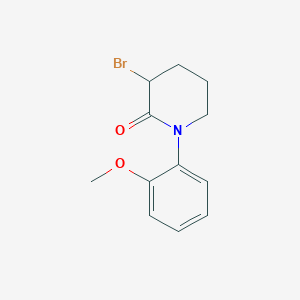
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Overview
Description
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound with the formula C12H14BrNO2. It has a molecular weight of 284.15 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is 1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one are not well documented in the available literature. The compound has a molecular weight of 284.15 .Scientific Research Applications
Kinetic and Mechanistic Studies
- The kinetics and mechanisms of reactions involving secondary alicyclic amines and thionocarbonates, including compounds structurally related to "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one", have been studied. These investigations provide insights into reaction pathways and the influence of substituents on reaction rates, which are essential for designing efficient synthetic processes (Castro et al., 2001).
Synthetic Transformations
- Boron(III) bromide-induced ring contraction of piperidines to pyrrolidines highlights a method for converting structures similar to "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one" into pyrrolidine derivatives. This reaction showcases the synthetic versatility of piperidine compounds, facilitating the development of novel chemical entities (Tehrani et al., 2000).
Radiotracer Development
- Nucleophilic fluorination has been used to create PET radiotracers for studying cannabinoid receptors, demonstrating the use of piperidine derivatives in developing tools for neurological research. This application underscores the potential of "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one" derivatives in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Antibacterial Activity
- Research on compounds structurally related to "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one" has identified chemicals that selectively kill bacterial persisters, showcasing the potential of piperidine derivatives in developing new antibacterial strategies. This finding is crucial for addressing antibiotic resistance (Kim et al., 2011).
Multi-component Reactions
- Studies on the effects of substituents in multi-component reactions involving piperidine derivatives provide a pathway to highly functionalized piperidines. These insights are valuable for the synthesis of complex molecules with potential pharmacological activities (Khan et al., 2008).
properties
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFZNURRJDAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



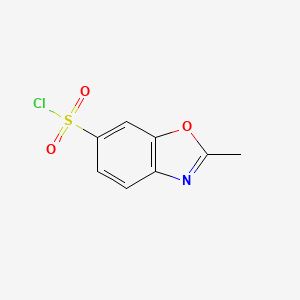

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
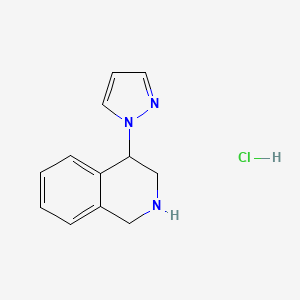
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
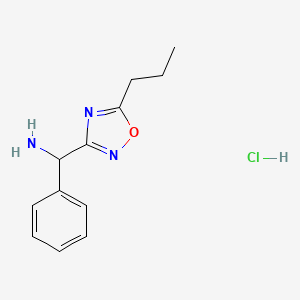


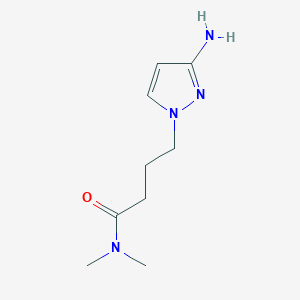
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
